molecular formula C19H21NO4 B7452087 3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione

Cat. No.: B7452087
M. Wt: 327.4 g/mol
InChI Key: LZMDCELROPNDKX-DHZHZOJOSA-N
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Description

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system that includes a diethylamino group, a phenyl ring, and a pyran-2,4-dione moiety, making it an interesting subject for research in photophysical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(diethylamino)benzaldehyde and 6-methyl-2,4-pyrandione.

    Condensation Reaction: The 4-(diethylamino)benzaldehyde undergoes a condensation reaction with 6-methyl-2,4-pyrandione in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.

    Ethenylation: The intermediate compound is then subjected to ethenylation using a suitable reagent like acetylene gas under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the condensation and ethenylation reactions.

    Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione has several applications in scientific research:

    Chemistry: Used as a model compound to study photophysical properties and intramolecular charge transfer mechanisms.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways: It may participate in pathways involving electron transfer or energy transfer processes, particularly in photophysical applications.

    Effects: The compound’s effects are mediated through its ability to undergo intramolecular charge transfer, leading to changes in its electronic and photophysical properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-(dimethylamino)phenyl)prop-2-enal
  • (E)-3-(4-(diethylamino)phenyl)acrylic acid
  • (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one

Properties

IUPAC Name

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,18H,4-5H2,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMDCELROPNDKX-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2C(=O)C=C(OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C=C(OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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